4-[(4-Bromophenyl)methyl]piperazin-2-one
Description
Overview of Piperazine (B1678402) and Piperazinone Derivatives in Contemporary Medicinal Chemistry
Piperazine and its related scaffolds are integral to the design of new bioactive compounds. nih.gov Their flexible core structure and specific physicochemical properties make them a frequent choice for medicinal chemists aiming to develop novel therapeutic agents. nih.govnih.gov
The journey of piperazine in medicine began with its use as a solvent for uric acid and its subsequent introduction as an anthelmintic agent in 1953 to treat roundworm and pinworm infections. taylorandfrancis.comdrugbank.comchemeurope.com Its mode of action involves paralyzing the parasites, which allows the host to expel them. drugbank.comchemeurope.comwikipedia.org This initial application, however, only scratched the surface of its therapeutic potential.
Over the decades, the piperazine nucleus has proven to be a remarkably versatile scaffold. thieme-connect.com It is a six-membered ring containing two nitrogen atoms at opposing positions (1 and 4). nih.govtandfonline.com This structure is a key component in a vast number of drugs with a wide spectrum of pharmacological activities. nih.govbenthamscience.com The therapeutic applications for piperazine derivatives are extensive and include:
Antipsychotics (e.g., Clozapine) nih.govresearchgate.net
Antidepressants (e.g., Vortioxetine) nih.govresearchgate.net
Anxiolytics (e.g., Buspirone) nih.govresearchgate.net
Anticancer agents (e.g., Imatinib) researchgate.netmdpi.com
Antiviral agents nih.govmdpi.com
Antihistamines nih.govresearchgate.net
Anti-inflammatory drugs thieme-connect.comnih.gov
Antimalarial agents nih.gov
Cardioprotective agents nih.govresearchgate.net
This broad utility stems from the fact that even minor modifications to the piperazine ring can lead to significant changes in the biological activity of the resulting molecule. nih.govresearchgate.net The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. tandfonline.comresearchgate.net
Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Imatinib | Anticancer mdpi.com |
| Sildenafil | Erectile Dysfunction Treatment researchgate.net |
| Clozapine | Antipsychotic researchgate.net |
| Buspirone | Anxiolytic researchgate.net |
| Vortioxetine | Antidepressant nih.gov |
The piperazin-2-one (B30754) nucleus is considered a "privileged scaffold" in drug discovery. nih.govtandfonline.comresearchgate.net This term refers to molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a fertile starting point for developing a variety of new drugs. The piperazine ring itself is recognized as a privileged structure, and the piperazin-2-one core inherits and expands upon these advantageous features. tandfonline.commdpi.comresearchgate.net
The inclusion of a carbonyl group within the piperazine ring to form piperazin-2-one introduces additional structural and electronic features. This modification can influence the molecule's conformation, polarity, and hydrogen bonding capabilities, providing chemists with more tools to modulate biological activity and physicochemical properties.
Rationale for Focused Research on 4-[(4-Bromophenyl)methyl]piperazin-2-one
The specific compound this compound is of academic interest because it combines the privileged piperazin-2-one core with a substituent known to be valuable in drug design.
Table 2: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C11H13BrN2O |
| Molecular Weight | 269.14 g/mol nih.gov |
| XLogP3-AA | 2.2 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
The piperazin-2-one scaffold offers several key attributes that make it highly attractive for medicinal chemists:
Dual Nitrogen Sites : Like piperazine, the piperazin-2-one core possesses two nitrogen atoms. tandfonline.commdpi.com These atoms can be substituted to introduce different functional groups, allowing for the exploration of a wide chemical space and the optimization of interactions with biological targets. tandfonline.com The N-1 and N-4 positions allow for the precise spatial arrangement of pharmacophoric elements. tandfonline.com
Improved Physicochemical Properties : The nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance water solubility and bioavailability, crucial factors for a successful drug candidate. tandfonline.commdpi.com
Conformational Flexibility and Rigidity : The six-membered ring can adopt different conformations, typically a chair-like structure, which can be important for fitting into a receptor's binding pocket. The presence of the amide bond from the carbonyl group introduces some rigidity compared to a standard piperazine ring.
Synthetic Accessibility : Piperazine-based synthons are readily available, facilitating the synthesis of a diverse library of derivatives for biological screening. mdpi.comlew.ro
The attachment of a (4-bromophenyl)methyl group to the piperazin-2-one core is a deliberate design choice aimed at enhancing the molecule's drug-like properties.
Importance of Bromine Substitution : The inclusion of a bromine atom on the phenyl ring is particularly significant. Halogen atoms, and bromine in particular, are often incorporated into drug candidates for several reasons:
Enhanced Binding Affinity : Bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, which can significantly increase binding potency.
Modulation of Metabolism : The presence of a halogen can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug.
Increased Lipophilicity : The bromo-substituent increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. nih.gov Research on various scaffolds has shown that the presence of a 4-bromophenyl group can lead to potent biological activity. acs.orgmdpi.com For instance, studies on other heterocyclic compounds have demonstrated that derivatives containing a 4-bromophenyl moiety exhibit significant activity in various therapeutic areas. acs.orgnih.govnih.gov
The combination of the versatile piperazin-2-one scaffold with the functionally significant (4-bromophenyl)methyl group provides a strong rationale for the focused investigation of this compound as a potential lead compound in drug discovery programs.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Piperazine |
| Piperidine |
| Piperine |
| Clozapine |
| Vortioxetine |
| Buspirone |
| Imatinib |
| Sildenafil |
| Ciprofloxacin |
| 4-(2-Bromo-4-methylphenyl)piperazin-2-one |
| 1-(4-bromophenyl)piperazine |
| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKNQSMSXRRRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Bromophenyl Methyl Piperazin 2 One and Analogous Piperazinone Derivatives
Established Synthetic Routes for Piperazin-2-one (B30754) Scaffolds
The synthesis of the piperazin-2-one ring system is a central theme in heterocyclic chemistry, with numerous methods developed to afford substituted derivatives. These methods can be broadly categorized into classical, modern, and multicomponent approaches.
Modern Synthetic Strategies for Piperazinone Ring Formation
Contemporary organic synthesis has introduced more sophisticated and efficient methods for constructing the piperazinone scaffold, often achieving ring formation with greater atom economy and fewer steps.
One prominent modern strategy is the use of cascade or tandem reactions. For example, a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperazinones in good yields by forming three new bonds in a one-pot process. thieme-connect.comthieme.de This approach allows for the introduction of two points of diversity, making it suitable for creating libraries of compounds. thieme-connect.com
Catalytic methods have also become central to modern piperazinone synthesis. Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of appropriate alkene precursors, provide access to piperazinones and other nitrogen-containing heterocycles. organic-chemistry.org Furthermore, catalytic enantioselective methods have been developed to produce chiral piperazinone derivatives, which are of significant interest in drug discovery. researchgate.net Other innovative strategies include the intramolecular 1,2-diamination of olefins and the catalytic reductive cyclization of dioximes, which offers a pathway to construct the piperazine (B1678402) ring from a primary amino group. researchgate.netnih.gov
Recent advances in photoredox catalysis have enabled the C-H functionalization of piperazines, which can then be converted to piperazinones. nsf.gov These methods use visible light to generate radical intermediates under mild conditions, offering a green alternative to classical approaches. organic-chemistry.orgnsf.gov
Table 1: Comparison of Modern Synthetic Strategies for Piperazinone Scaffolds
| Synthetic Strategy | Key Features | Starting Materials (Example) | Reference |
|---|---|---|---|
| Metal-Promoted Cascade | One-pot, three-bond formation, two points of diversity. | Chloro allenylamide, primary amine, aryl iodide. | thieme-connect.com, thieme.de |
| Pd-Catalyzed Cyclization | Aerobic oxidative cyclization, access to various N-heterocycles. | Alkenyl diamines. | organic-chemistry.org |
| Catalytic Reductive Cyclization | Converts primary amines to piperazine rings via dioxime intermediates. | Primary amines, nitrosoalkenes. | nih.gov |
| Visible-Light Photoredox Catalysis | Mild, green conditions; proceeds via radical intermediates. | Glycine-based diamines, aldehydes. | organic-chemistry.org |
Multicomponent Reaction Approaches for Piperazinone Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are exceptionally powerful for generating molecular diversity. The Ugi reaction, a well-known isocyanide-based MCR, has been adapted for the synthesis of piperazine-based scaffolds. nih.govacs.org For example, a split-Ugi reaction involving an amino acid component, piperazine, a carbonyl compound, and an isocyanide can rapidly generate complex 1,4-disubstituted piperazine derivatives. nih.govacs.org These initial products can then undergo further transformations to yield a diverse library of compounds. acs.org MCRs offer significant advantages in drug discovery by allowing for the rapid and efficient exploration of chemical space around the piperazinone core. tandfonline.com
Specific Synthesis of 4-[(4-Bromophenyl)methyl]piperazin-2-one
The synthesis of the title compound, this compound, involves two key stages: the formation of the piperazin-2-one heterocycle and the subsequent introduction of the (4-bromophenyl)methyl substituent onto the N4 nitrogen.
Introduction of the (4-Bromophenyl)methyl Moiety
The most direct and widely used method for introducing an alkyl or benzyl (B1604629) group onto a secondary amine, such as the N4 position of a piperazin-2-one precursor, is through nucleophilic substitution. nih.gov This reaction typically involves the N-alkylation of piperazin-2-one with a suitable electrophile, in this case, 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide or chloride).
The synthesis would proceed by reacting piperazin-2-one with 4-bromobenzyl bromide in the presence of a base. The base is required to deprotonate the secondary amine of the piperazin-2-one, generating a more nucleophilic amide anion that readily attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide and forming the desired C-N bond. This type of N-alkylation is a standard and reliable transformation in organic synthesis for preparing N-substituted piperazines and related heterocycles. nih.govevitachem.com
An alternative, though less direct, approach could involve a reductive amination. This would entail reacting piperazin-2-one with 4-bromobenzaldehyde (B125591) in the presence of a reducing agent. The initial reaction forms an iminium ion intermediate, which is then reduced in situ to yield the final product.
Optimization of Reaction Conditions for Yield and Purity
Optimizing the synthesis of this compound via N-alkylation would focus on several key parameters to maximize the yield and ensure high purity by minimizing side reactions, such as dialkylation or degradation. researchgate.net
Key Parameters for Optimization:
Base: The choice of base is critical. A weak base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (B128534) (TEA) is often sufficient. Stronger bases such as sodium hydride (NaH) could also be used but may increase the risk of side reactions.
Solvent: The solvent must be able to dissolve the reactants and be inert under the reaction conditions. Common choices include polar aprotic solvents like acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or acetone.
Temperature: The reaction temperature can influence the reaction rate. Many N-alkylation reactions proceed efficiently at room temperature, while others may require gentle heating to go to completion. asianpubs.org Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time. mdpi.com
Stoichiometry: Using a slight excess of the alkylating agent (4-bromobenzyl bromide) can drive the reaction to completion. However, a large excess should be avoided to prevent potential bis-alkylation at the N1 position, although this is generally less reactive.
Purification: After the reaction is complete, purification is necessary to remove unreacted starting materials, the base, and any byproducts. This is typically achieved through an aqueous work-up followed by column chromatography or recrystallization to obtain the pure product. researchgate.net
Table 2: Hypothetical Optimization of N-Alkylation for this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) (Hypothetical) | Purity (%) (Hypothetical) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetonitrile | 25 | 24 | 75 | 90 |
| 2 | K₂CO₃ | Acetonitrile | 60 | 8 | 85 | 92 |
| 3 | Triethylamine | DMF | 25 | 24 | 70 | 88 |
| 4 | Sodium Hydride | THF | 0 to 25 | 6 | 90 | 95 |
| 5 | K₂CO₃ | Acetone | 56 (reflux) | 12 | 82 | 91 |
This systematic optimization process is crucial for developing a robust and efficient synthesis suitable for producing high-quality this compound. researchgate.netresearchgate.net
Chemo- and Regioselectivity in the Functionalization of Piperazinone Systems
The functionalization of the piperazin-2-one ring system requires careful control of chemo- and regioselectivity due to the presence of multiple reactive sites: the two nitrogen atoms (N1 and N4) and the carbonyl group.
The N4 nitrogen , being a secondary amine, is more nucleophilic than the N1 nitrogen , which is part of an amide. This inherent difference in reactivity allows for selective functionalization at the N4 position using electrophiles like alkyl halides. nih.gov To achieve functionalization at the N1 position, the N4 position is often first protected with a group like tert-butyloxycarbonyl (Boc). bohrium.com Following the reaction at N1, the protecting group can be removed.
The carbonyl group can undergo reactions such as reduction, but its reactivity is modulated by the adjacent amide nitrogen.
Regioselectivity is also a critical factor when modifying the carbon backbone of the piperazinone ring. For instance, deprotonation at the C3 position with a strong base can create a nucleophilic carbon, which can then be reacted with various electrophiles. However, the presence of two nitrogen atoms can complicate C-H functionalization, sometimes leading to side reactions or inhibiting catalyst activity. nih.gov Directed metalation strategies, where a directing group guides a metal catalyst to a specific C-H bond, have been developed to overcome these challenges and achieve regioselective functionalization.
Table 2: Regioselective Functionalization of the Piperazinone Ring
| Position | Type of Functionalization | Controlling Factors | Example Reaction |
|---|---|---|---|
| N1 | N-Alkylation / N-Arylation | Protection of the more reactive N4 position is typically required. bohrium.com | Reaction with an electrophile after N4-Boc protection. |
| N4 | N-Alkylation / N-Arylation | The inherent higher nucleophilicity of the N4 amine allows for direct reaction. nih.gov | Direct reaction with an alkyl halide in the presence of a base. |
| C3 | C-Alkylation / C-Arylation | Use of strong bases or directed metalation strategies. nih.gov | Deprotonation with a strong base followed by reaction with an electrophile. |
Enantioselective Synthesis Approaches for Chiral Piperazin-2-ones
The synthesis of single-enantiomer piperazin-2-ones is crucial for the development of chiral drugs. Several strategies have been established to achieve this.
One major approach is asymmetric catalysis , where a chiral catalyst is used to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of an unsaturated piperazin-2-one precursor using a chiral metal catalyst can produce a chiral piperazin-2-one with high enantiomeric excess. acs.org Another example is the palladium-catalyzed asymmetric allylic alkylation to create α-tertiary piperazin-2-ones. rsc.org
The use of a chiral pool is another effective method. This involves starting with an enantiomerically pure precursor, such as an amino acid, to construct the piperazinone ring while retaining the original stereocenter. rsc.org
Chiral auxiliaries can also be employed. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction, after which the auxiliary is removed. rsc.org
Enzymatic resolution offers a biochemical approach where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two.
Table 3: Enantioselective Synthesis Strategies for Piperazin-2-ones
| Strategy | Principle | Advantages | Example |
|---|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a single enantiomer product. acs.org | High efficiency and enantioselectivity. | Asymmetric hydrogenation of a C=C bond in a piperazin-2-one precursor. acs.org |
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure starting materials. rsc.org | Conceptually simple, predictable stereochemistry. | Synthesis starting from an enantiopure amino acid. rsc.org |
| Chiral Auxiliaries | A covalently attached chiral group directs the stereochemical outcome of a reaction. rsc.org | Can be highly effective for specific transformations. | Use of an Evans auxiliary for stereoselective alkylation. |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture. | High enantioselectivity under mild conditions. | Lipase-catalyzed acylation of a racemic piperazin-2-one. |
Green Chemistry Considerations in Piperazinone Synthesis
Applying the principles of green chemistry to the synthesis of piperazinones aims to reduce the environmental impact of these chemical processes.
A key focus is the use of greener solvents . This involves replacing hazardous solvents like dichloromethane (B109758) with more environmentally benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.gov
Atom economy is another central principle, which is maximized in multicomponent reactions where most of the atoms of the starting materials are incorporated into the final product. researchgate.net
The use of catalysis , especially photoredox catalysis, offers a more sustainable approach. mdpi.com Organic photoredox catalysts, in particular, can be synthesized from renewable materials and avoid the use of toxic heavy metals. mdpi.com These reactions can often be run under mild conditions.
Energy efficiency can be improved by using alternative energy sources such as microwave irradiation or ultrasonication, which can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net The transition from batch to continuous flow processes can also enhance efficiency and safety. mdpi.com
Table 4: Green Chemistry Approaches in Piperazinone Synthesis
| Principle | Application | Benefit |
|---|---|---|
| Greener Solvents | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. nih.gov | Reduced toxicity and environmental pollution. |
| Atom Economy | Utilizing multicomponent reactions. researchgate.net | Minimized waste generation. |
| Catalysis | Employing photoredox or heterogeneous catalysts. mdpi.com | Milder reaction conditions, catalyst recyclability. |
| Energy Efficiency | Using microwave or ultrasonic irradiation. researchgate.net | Reduced energy consumption and shorter reaction times. |
Structure Activity Relationship Sar Studies of 4 4 Bromophenyl Methyl Piperazin 2 One and Its Analogues
Fundamental Principles of SAR in Piperazine (B1678402) and Piperazinone Chemistry
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast number of biologically active compounds. mdpi.com Its versatile basic structure allows for extensive chemical modification, enabling the development of new molecules for a wide range of diseases. nih.govresearchgate.net The fundamental principles of SAR in piperazine chemistry are rooted in its unique structural and physicochemical properties.
The six-membered ring containing two nitrogen atoms at opposing positions (1 and 4) confers several key features:
Structural Rigidity: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be crucial for orienting substituents in a precise three-dimensional arrangement for optimal interaction with a biological target. nih.govresearchgate.net
Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can serve as hydrogen bond donors. This facilitates strong interactions with amino acid residues in receptor binding pockets, enhancing affinity and specificity. mdpi.comnih.gov
Physicochemical Properties: The basic nature of the nitrogen atoms allows for salt formation, which can improve aqueous solubility and oral bioavailability—critical parameters for drug development. nih.govresearchgate.net The presence of these polar nitrogens also contributes to a large polar surface area. researchgate.net
Synthetic Accessibility: The secondary amine nature of the piperazine scaffold allows for straightforward substitution at one or both nitrogen atoms, making it an ideal building block for creating large libraries of compounds for screening. researchgate.netmdpi.com
The introduction of a carbonyl group to form a piperazin-2-one (B30754) ring introduces further modifications to these principles. The amide bond within the piperazinone ring alters the electronic distribution and conformational flexibility compared to a standard piperazine. The amide nitrogen is less basic, and the carbonyl oxygen provides an additional hydrogen bond acceptor site, offering new potential interactions with a biological target. The synthesis of these chiral 2-oxopiperazines, while challenging, provides access to structurally diverse molecules for SAR studies. researchgate.net
Influence of Substitutions on the Piperazin-2-one Ring System
N1-Position: The N1 nitrogen, being part of an amide, is typically where the link to other pharmacophoric groups is made. The nature of the substituent here is critical. For instance, in related piperazine series, bulky substituents can either enhance activity through additional binding interactions or reduce it via steric hindrance. The loss of basicity at this nitrogen compared to a piperazine means it is less likely to be involved in ionic interactions. nih.gov
N4-Position: The N4 nitrogen in 4-[(4-Bromophenyl)methyl]piperazin-2-one is a secondary amine in the parent structure but is substituted with the (4-Bromophenyl)methyl group in the title compound. This position is crucial for modulating activity. In many piperazine-based drugs, the substituent at this position directly interacts with the target receptor. nih.govnih.gov The basicity of this nitrogen can be tuned by the nature of its substituent, influencing its potential for salt-bridge formation.
Carbon Atoms: While less common, substitutions on the carbon atoms of the piperazine ring can significantly enhance affinity and selectivity by introducing chirality and restricting the ring's conformation. mdpi.com For example, studies on 1-piperazino-3-arylindans showed that small substituents in the 2-position of the piperazine ring were essential for potent dopamine D1 and D2 receptor antagonism. nih.gov Such substitutions can lock the ring into a specific conformation that is more favorable for binding.
The table below illustrates hypothetical SAR trends for substitutions on the piperazin-2-one ring based on established principles in piperazine chemistry.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| N1 | Small alkyl group | Variable | May provide beneficial hydrophobic interactions or cause steric clash, depending on the target pocket. |
| N4 | Aromatic vs. Aliphatic | High | The nature of this group is often a primary determinant of target selectivity and affinity. nih.gov |
| C3, C5, C6 | Methyl group | Potentially High | Can introduce chirality, restrict conformation, and provide beneficial steric interactions, leading to increased potency and/or selectivity. mdpi.comnih.gov |
| C3, C5, C6 | Polar group (e.g., -OH) | Variable | May introduce new hydrogen bonding opportunities but could also negatively impact membrane permeability. |
The Role of the (4-Bromophenyl)methyl Group in Mediating Biological Activity
The (4-Bromophenyl)methyl moiety is a critical pharmacophoric element of the title compound, influencing its biological profile through a combination of electronic, steric, and conformational effects.
Impact of Halogen (Bromine) Atom on Molecular Recognition
For a long time, halogens in drug molecules were considered primarily as bulky, lipophilic groups used to occupy space within a binding pocket. nih.govresearchgate.net However, it is now well-established that halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and form specific, directional, non-covalent interactions known as halogen bonds . acs.orgsemanticscholar.org
This interaction occurs between a region of positive electrostatic potential on the halogen atom (termed a σ-hole) and a Lewis basic site (e.g., a carbonyl oxygen or an amine nitrogen) on the biological target. acs.org The strength of the halogen bond increases with the size and polarizability of the halogen atom (I > Br > Cl > F). acs.org
In the context of this compound, the bromine atom can therefore play a crucial role in molecular recognition and binding affinity:
Increased Selectivity: The specific geometric requirements of a halogen bond can impart selectivity for a particular target, as only a binding site with a suitably positioned halogen bond acceptor can benefit from this interaction.
Modulation of Physicochemical Properties: The introduction of bromine increases the lipophilicity of the phenyl ring, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Effects of the Methyl Linker
The methylene (-CH₂-) group linking the bromophenyl ring to the N4-atom of the piperazinone core provides a critical degree of conformational flexibility. This linker allows the bromophenyl group to rotate and adopt an optimal orientation within the receptor's binding site to maximize favorable interactions, such as the aforementioned halogen bond.
The length of a linker is a key determinant of activity. Studies on other molecular scaffolds have shown that even a single methylene unit difference can drastically alter biological potency. mdpi.com For the title compound, the single-carbon linker maintains a close proximity between the two key structural motifs while still allowing for the necessary conformational freedom. Recent research has also highlighted that linker modifications, such as methylation, can pre-organize the molecule into a more bioactive conformation or influence its membrane permeability, a concept known as "chameleonicity". nih.govnih.gov While the linker in the title compound is unsubstituted, its inherent flexibility is a key parameter in the SAR, balancing the entropic cost of binding with the ability to achieve an ideal binding pose. biorxiv.org
Modifications of the Phenyl Ring and their SAR Implications
Systematic modification of the phenyl ring is a classic strategy in medicinal chemistry to probe the SAR and optimize lead compounds. The position, number, and electronic properties of substituents on the phenyl ring can dramatically alter biological activity.
Electronic Effects: Replacing the bromine with other substituents allows for the exploration of electronic effects. Electron-withdrawing groups (EWGs) like -NO₂ or -CF₃ decrease the electron density of the phenyl ring, while electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase it. These changes can affect π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site. In some series, EWGs have been found to decrease activity, while in others they are beneficial. mdpi.com
Steric Effects: Varying the size of the substituent at the 4-position (e.g., -H, -F, -Cl, -Br, -I, -CH₃) can probe the size of the binding pocket. A larger substituent might provide more favorable van der Waals interactions if the pocket is large enough to accommodate it, or it could lead to a steric clash, reducing affinity.
The following table summarizes potential SAR outcomes from modifying the phenyl ring of the title compound.
| Phenyl Ring Modification | Example Substituent (R) | Potential SAR Implication | Rationale |
| Remove Halogen | R = H | Likely decrease in potency | Loss of potential halogen bonding and reduced lipophilicity. |
| Vary Halogen | R = F, Cl, I | Modulated potency | Potency may correlate with halogen size/polarizability (I > Br > Cl > F) if halogen bonding is critical. acs.org |
| Add Electron-Donating Group | R = 4-OCH₃ | Altered activity | May enhance π-π interactions or introduce new hydrogen bonding opportunities, but could also be sterically or electronically unfavorable. |
| Add Electron-Withdrawing Group | R = 4-CF₃ | Altered activity | Changes electronic character for π-π stacking; may introduce new interactions or be unfavorable. mdpi.com |
| Change Substituent Position | R = 2-Br or 3-Br | Likely significant change in activity | Alters the geometry required for optimal binding and halogen bond formation. nih.gov |
Elucidation of Molecular Mechanisms of Action
Characterization of Ligand-Target Interactions
The initial step in the pharmacological action of 4-[(4-Bromophenyl)methyl]piperazin-2-one involves its binding to specific protein targets. Research has identified the primary and secondary molecular targets and has provided insights into the nature of these interactions.
Identification of Specific Molecular Targets
Scientific literature identifies this compound, also referred to as L-162,389, as a potent antagonist of the oxytocin (B344502) receptor (OTR) . nih.govnih.gov The OTR, a G-protein-coupled receptor (GPCR), is the principal target for this compound. nih.govnih.gov Its antagonistic activity at this receptor has been a primary focus of research, particularly in the context of inhibiting oxytocin-mediated physiological processes. nih.gov
In addition to its high affinity for the OTR, studies have also characterized this compound as an antagonist of the angiotensin AT1 receptor . nih.govmedchemexpress.com This indicates a degree of polypharmacology, with the compound capable of interacting with more than one distinct receptor type. The affinity for the AT1 receptor is also in the nanomolar range, suggesting that this interaction may be physiologically relevant. nih.govresearchgate.net
Allosteric Modulation vs. Orthosteric Binding
The mechanism by which this compound binds to its receptors is crucial for understanding its antagonistic properties. As a competitive antagonist of the oxytocin receptor, it is understood to engage in orthosteric binding . nih.govwikipedia.org This means it directly competes with the endogenous ligand, oxytocin, for the same binding site on the receptor. wikipedia.org By occupying this primary binding pocket, it prevents the natural ligand from binding and activating the receptor. wikipedia.orgnih.gov
While the primary mode of interaction is orthosteric, it is noteworthy that the oxytocin receptor's affinity for its ligands can be influenced by allosteric modulators, such as cholesterol. nih.gov However, the direct binding of this compound itself is characterized as competitive, pointing away from a direct allosteric mechanism of action for the compound. The search for direct evidence of allosteric binding by this specific compound has not yielded conclusive results.
Intracellular Signaling Pathway Interventions
The binding of an antagonist like this compound to the oxytocin receptor prevents the initiation of the downstream signaling cascade typically triggered by oxytocin. The OTR is predominantly coupled to G-proteins of the Gq/11 family . nih.gov
Activation of the OTR by its native agonist, oxytocin, stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). nih.gov This entire Gq/11-PLC-IP3/DAG pathway is effectively blocked by this compound's antagonistic action at the OTR. nih.gov
Similarly, at the angiotensin AT1 receptor, which also couples to the Gq/11 signaling pathway, this compound acts as an antagonist, thereby inhibiting angiotensin II-induced phosphatidylinositol turnover. nih.gov Interestingly, some studies have noted that while it acts as an antagonist, it can weakly stimulate phosphatidylinositol turnover to a very small percentage compared to the full agonist response. nih.gov
Receptor Binding Affinity and Selectivity Profiling
The potency and specificity of this compound are quantified by its binding affinity (Ki) and functional inhibition (IC50) at various receptors. These values indicate the concentration of the compound required to occupy 50% of the receptors or to inhibit 50% of the receptor's function, respectively.
The compound demonstrates high affinity for the human oxytocin receptor. Its selectivity profile shows a preference for the oxytocin receptor over the closely related vasopressin receptors (V1a and V2). nih.gov However, it also binds with high affinity to the angiotensin AT1 receptor. nih.govmedchemexpress.com
| Receptor | Species | Assay Type | Value | Reference |
|---|---|---|---|---|
| Oxytocin Receptor | Coyote | Binding Affinity (Ki) | 12 nM | nih.gov |
| Angiotensin AT1 Receptor | Rat | Binding Affinity (Ki) | 28 nM | nih.gov |
| Angiotensin AT1 Receptor | Not Specified | Functional Antagonism (IC50) | 105 nM | nih.gov |
| Receptor | Selectivity vs. Oxytocin Receptor | Reference |
|---|---|---|
| Vasopressin 1a Receptor | 40-fold more selective for OTR | nih.gov |
Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis
Following an extensive review of available scientific literature and chemical databases, it has been determined that there is no specific published research focusing on the computational chemistry and molecular modeling of the compound this compound. While the broader class of piperazin-2-one (B30754) derivatives has been the subject of various computational studies, including molecular docking and Density Functional Theory (DFT) calculations nih.govbohrium.comresearchgate.netresearchgate.netresearchgate.netnih.gov, these findings cannot be directly and accurately attributed to the specific molecule .
The user's request for an article with detailed research findings, data tables, and in-depth analysis of molecular interactions for this compound cannot be fulfilled with scientific accuracy due to the absence of dedicated studies on this compound. Generating such an article would require speculative data and would not be based on verifiable research, thereby failing to meet the required standards of scientific accuracy.
Research into the broader family of piperazin-2-one derivatives does indicate that these structures are of interest in medicinal chemistry. nih.govdntb.gov.ua Studies on various analogues have employed computational methods to explore their potential as therapeutic agents. These investigations often involve:
Molecular Docking: To predict how different piperazin-2-one derivatives might bind to biological targets such as enzymes or receptors. researchgate.netresearchgate.net
DFT Calculations: To understand the electronic properties and stability of molecules within this class. researchgate.net
However, without specific studies on this compound, any discussion of its ligand-protein interactions, binding affinities, molecular electrostatic potential, or conformational dynamics would be entirely hypothetical.
Therefore, the following sections of the requested article cannot be generated with factual and scientifically accurate information:
Computational Chemistry and Molecular Modeling Studies of 4 4 Bromophenyl Methyl Piperazin 2 One
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are cornerstone computational techniques in modern drug discovery, enabling the rapid and cost-effective identification of novel bioactive molecules. While specific studies dedicated to the compound 4-[(4-Bromophenyl)methyl]piperazin-2-one are not extensively documented in peer-reviewed literature, its molecular architecture is well-suited for such computational analyses. The methodologies described herein are based on established principles and successful applications to structurally related piperazine (B1678402) and piperazinone analogs, providing a robust framework for how this specific compound could be leveraged in drug design campaigns. nih.govnih.gov
Pharmacophore Model Generation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model can be generated based on the structure of a known active ligand (ligand-based) or from the active site of a target protein (structure-based).
For this compound, a ligand-based pharmacophore model can be hypothesized by analyzing its key chemical features. The primary features include a hydrogen bond donor, hydrogen bond acceptors, a hydrophobic region, and an aromatic ring. These elements are crucial for molecular recognition at a receptor site.
The key pharmacophoric features identified in the structure of this compound are:
Aromatic Ring (AR): The 4-bromophenyl group provides a distinct aromatic feature, capable of engaging in pi-pi stacking or hydrophobic interactions.
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen atom on the piperazin-2-one (B30754) ring is a strong hydrogen bond acceptor. The nitrogen atoms within the piperazine ring can also function as acceptors.
Hydrogen Bond Donor (HBD): The secondary amine (NH) group within the piperazin-2-one ring serves as a crucial hydrogen bond donor.
Hydrophobic Center (HY): The bulky and nonpolar bromophenyl moiety constitutes a significant hydrophobic feature, which can occupy a corresponding hydrophobic pocket in a target protein.
A hypothetical pharmacophore model based on these features is detailed in the table below.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature ID | Feature Type | Description |
| AR1 | Aromatic Ring | Centroid of the 4-bromophenyl ring |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl oxygen of the piperazin-2-one ring |
| HBA2 | Hydrogen Bond Acceptor | Nitrogen atom at position 1 of the piperazine ring |
| HBD1 | Hydrogen Bond Donor | Nitrogen atom at position 4 of the piperazine ring |
| HY1 | Hydrophobic Center | Bromine atom on the phenyl ring |
Virtual Screening Approaches
Using a defined pharmacophore model, a virtual screening campaign can be initiated to search large chemical databases for novel compounds with the potential for similar biological activity. This process acts as a multi-stage filter to narrow down millions of candidate molecules to a manageable number for experimental testing.
A typical virtual screening workflow utilizing a pharmacophore model for this compound would involve the following steps:
Database Preparation: A large, diverse chemical library (e.g., ZINC, Enamine, ChemBridge) is selected and prepared. This involves generating 3D conformations for each molecule and ensuring they are in a suitable format for screening.
Pharmacophore-Based Filtering: The hypothetical pharmacophore model (as detailed in Table 1) is used as a 3D query. The database is rapidly screened to identify molecules that spatially match the defined pharmacophoric features (AR, HBA, HBD, HY). This step can efficiently eliminate over 95% of a typical screening library.
Molecular Docking: The subset of molecules that pass the pharmacophore filter are then subjected to molecular docking. This technique predicts the preferred orientation of a ligand within the binding site of a target protein and estimates the strength of the interaction (binding affinity), often expressed as a docking score. Research on similar piperazine-containing molecules has shown their utility as inhibitors of targets like VEGFR-2 kinase and Anaplastic Lymphoma Kinase (ALK), which could serve as starting points for target selection. tandfonline.comnih.gov
Post-Docking Analysis and Hit Selection: The results from molecular docking are analyzed to select the most promising candidates. This involves ranking compounds by their docking scores and visually inspecting the binding poses to ensure key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues are formed. Compounds with favorable predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are prioritized for further investigation. nih.gov
The table below presents illustrative data for a set of hypothetical hit compounds identified through such a virtual screening process.
Table 2: Illustrative Results from a Hypothetical Virtual Screening Campaign
| Compound ID | SMILES Representation | Predicted Docking Score (kcal/mol) | Key Hypothetical Interactions |
| Hit-001 | O=C1CMN(CC2=CC=C(Br)C=C2)CCN1 | -9.8 | H-bond with backbone NH; Aromatic stacking with Phe |
| Hit-002 | O=C1CMN(CC2=CC=C(Cl)C=C2)CCN1 | -9.5 | H-bond with backbone NH; Halogen bond with Asp |
| Hit-003 | O=C1CMN(CC2=CC=C(F)C=C2)CCN1 | -9.2 | H-bond with backbone NH; H-bond with side-chain OH |
| Hit-004 | O=C1CMN(Cc2ccc(C#N)cc2)CCN1 | -8.9 | H-bond with backbone NH; Pi-cation with Lys |
| Hit-005 | O=C1CMN(Cc2ccccc2)CCN1 | -8.5 | H-bond with backbone NH; Hydrophobic interaction |
Future Research Directions and Therapeutic Prospects
Design and Synthesis of Novel 4-[(4-Bromophenyl)methyl]piperazin-2-one Analogues with Enhanced Potency and Selectivity
A primary focus of future research will be the rational design and synthesis of new analogues of this compound to enhance biological potency and selectivity for specific molecular targets. Medicinal chemists employ several strategies to achieve this, including the modification of substituents on the phenyl ring, alterations to the piperazin-2-one (B30754) core, and the introduction of diverse chemical moieties.
Synthetic strategies are well-established for creating libraries of piperazine (B1678402) derivatives. Common methods include N-alkylation, Buchwald-Hartwig amination, and aromatic nucleophilic substitution (SNAr) reactions to introduce various aryl or alkyl groups. nih.govmdpi.com For instance, research into related piperazine structures has shown that introducing different substituents can lead to compounds with a wide range of activities. One study detailed the synthesis of a complex 1,2,4-triazole (B32235) derivative starting from 4-(4-bromophenyl)piperazine, highlighting a multi-step protocol to create novel, potentially bioactive molecules. mdpi.com
The goal of these synthetic endeavors is to fine-tune the molecule's interaction with its biological target. By systematically altering the structure, researchers can improve binding affinity and efficacy. For example, studies on quinoline-1,3,4-oxadiazole hybrids incorporating a piperazine moiety have yielded compounds with significant anticancer activity. nih.gov Similarly, the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives has produced potent tyrosinase inhibitors, with inhibitory activity being highly dependent on the substitution pattern of the aroyl moiety. nih.gov The data below illustrates how modifications to a core piperazine structure can result in potent bioactivity against various targets.
| Analogue Class | Example Modification | Target | Reported Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinoline-1,3,4-oxadiazole | Diphenylamino methyl derivative | HepG2 Cancer Cell Line | 0.139 µg/mL | nih.gov |
| Quinoline-1,3,4-oxadiazole | Morpholin-4-ylmethyl derivative | HepG2 Cancer Cell Line | 0.141 µg/mL | nih.gov |
| (4-Hydroxyphenyl)piperazine | 2,4-Dichlorobenzoyl moiety | Tyrosinase | 1.5 µM | nih.gov |
| Thiazolo[5,4-d]pyrimidine | 4-Phenylpiperazin-1-yl moiety | A₂A Adenosine (B11128) Receptor | 7.42 nM | mdpi.com |
Future work will likely involve creating extensive libraries of this compound analogues and screening them against various biological targets to identify lead compounds with superior therapeutic profiles.
Exploration of Novel Molecular Targets for Therapeutic Intervention
The piperazine ring is a versatile scaffold capable of interacting with a diverse array of biological targets, which explains its wide range of pharmacological applications. researchgate.netnih.gov Derivatives have been developed as anticancer, antidepressant, antiviral, and antihistamine agents, among others. researchgate.netmdpi.com A key future direction for the this compound scaffold is the exploration of novel molecular targets beyond those currently established.
Research has demonstrated that piperazine-containing compounds can modulate the activity of numerous proteins critical in disease pathways. For example, different derivatives have been identified as antagonists for the histamine (B1213489) H3 and sigma-1 receptors (implicated in pain), inhibitors of tubulin polymerization (a target for cancer), and modulators of the A₂A adenosine receptor (relevant for neurodegenerative diseases). mdpi.comnih.govresearchgate.net Furthermore, specific piperazine compounds have been investigated as inhibitors of phosphodiesterase 4 (PDE4) for inflammatory diseases, CCR5 antagonists for HIV infection, and acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. mdpi.commdpi.comnih.gov
The table below summarizes some of the molecular targets that have been successfully modulated by various piperazine-containing scaffolds, suggesting potential avenues of investigation for analogues of this compound.
| Molecular Target | Therapeutic Area | Reference |
|---|---|---|
| EGFR Tyrosine Kinase / DNA Gyrase | Oncology / Infectious Disease | nih.gov |
| Histamine H₃ / Sigma-1 Receptors | Neuropathic Pain | nih.gov |
| Adenosine A₂A Receptor | Neurodegenerative Disease (e.g., Parkinson's) | mdpi.com |
| Acetylcholinesterase (AChE) / MAO-B | Alzheimer's Disease | mdpi.com |
| Phosphodiesterase 4 (PDE4) | Inflammatory Disease (e.g., COPD, Psoriasis) | mdpi.com |
| RANKL-induced NF-κB/MAPK Signaling | Osteoporosis | acs.org |
| CCR5 Receptor | HIV/AIDS | nih.gov |
| Tyrosinase | Hyperpigmentation Disorders | nih.gov |
Systematic screening of this compound and its analogues against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could uncover entirely new therapeutic applications for this chemical scaffold.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.org These technologies can be powerfully applied to the this compound scaffold to accelerate the identification and optimization of new drug candidates. mdpi.com
ML models, such as graph neural networks and random forests, can be trained on existing data from piperazine derivatives to build robust quantitative structure-activity relationship (QSAR) models. nih.govastrazeneca.com These models can predict the biological activity of virtual, unsynthesized analogues of this compound, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Furthermore, AI can be used for de novo drug design, where generative algorithms create novel molecular structures based on desired properties. By providing the model with the this compound scaffold as a starting point and defining parameters for high potency, selectivity, and favorable drug-like properties, AI can propose innovative analogues that a human chemist might not have conceived.
AI and ML are also instrumental in predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. mdpi.com Early prediction of these characteristics helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources. astrazeneca.com
Development of Structure-Based Drug Design Strategies for Lead Optimization
Structure-based drug design (SBDD) is a powerful strategy for optimizing lead compounds by using the three-dimensional structure of the biological target. nih.gov Should a this compound analogue show promising activity, SBDD would be a critical next step. This process typically relies on obtaining a high-resolution crystal structure of the analogue bound to its target protein via X-ray crystallography.
Once the binding mode is understood, chemists can visualize the precise interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the compound and the target's binding site. This information provides a rational basis for designing modifications to the scaffold. For example, if a part of the molecule is in a hydrophobic pocket but does not fill it optimally, a larger lipophilic group could be added to improve binding affinity. acs.org
Investigation of Synergistic Effects with Established Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. Investigating the potential synergistic effects of this compound analogues with established drugs is a promising avenue for future research. A synergistic interaction occurs when the combined effect of the drugs is greater than the sum of their individual effects, which can lead to increased efficacy and a reduction in drug resistance. mdpi.com
Synergy can be achieved through two main mechanisms:
Pharmacokinetic Synergy: One drug alters the absorption, distribution, metabolism, or excretion of another. For example, some compounds containing a piperazine-like structure can inhibit metabolic enzymes like CYP3A4, which would increase the concentration and extend the half-life of a co-administered drug that is metabolized by that enzyme. mdpi.com
Pharmacodynamic Synergy: The drugs act on different targets within the same disease pathway or on complementary pathways. For example, if an analogue of this compound inhibits a cancer cell survival pathway, it could be combined with a standard chemotherapeutic agent that induces DNA damage, leading to a more potent anti-cancer effect.
Future studies could evaluate promising analogues in combination with standard-of-care agents for various diseases. For instance, research on other novel piperazine derivatives has already suggested exploring combination therapies to enhance radioprotective effects. nih.gov This approach could unlock new therapeutic paradigms and expand the clinical utility of the this compound scaffold.
Q & A
Q. What are the common synthetic strategies for preparing 4-[(4-Bromophenyl)methyl]piperazin-2-one?
The compound is typically synthesized via alkylation or nucleophilic substitution reactions. For example, 4-bromobenzyl halides can react with piperazin-2-one derivatives under basic conditions. Optimizing reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios ensures high yields. Purification often involves column chromatography or recrystallization .
Q. How is the purity and structural identity of this compound validated?
Analytical techniques include:
- HPLC : To assess purity (>95% by area normalization).
- NMR : and spectra confirm substituent positions (e.g., aromatic protons at δ 7.3–7.5 ppm for the bromophenyl group) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 295.03) .
Q. What are the key physicochemical properties of this compound?
- Melting Point : ~120–125°C (determined via differential scanning calorimetry).
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.
- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions .
Advanced Research Questions
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is employed using instruments like CAD-4 diffractometers. Data refinement with SHELXL (e.g., monoclinic P2/c space group, a = 10.050 Å, β = 101.72°) reveals bond angles and torsional strain in the piperazin-2-one ring. Displacement parameters (e.g., U = 0.045 Å) validate thermal motion accuracy .
Q. What methodological challenges arise in resolving structural contradictions between experimental and computational data?
Discrepancies in bond lengths or angles (e.g., C–Br vs. DFT-predicted values) may arise from crystal packing effects or solvent interactions. Strategies include:
Q. How does the bromophenyl substituent influence pharmacological activity in structure-activity relationship (SAR) studies?
The electron-withdrawing bromine enhances binding affinity to targets like GPCRs or kinases by increasing lipophilicity (logP ~2.8). Comparative studies with chloro- or fluoro-substituted analogs show reduced IC values (e.g., 4-bromo derivative: 0.8 µM vs. 4-chloro: 1.5 µM in kinase inhibition assays) .
Q. What experimental designs are critical for evaluating metabolic stability in vitro?
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors; monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Assays : IC determination using fluorescent probes (e.g., CYP3A4: midazolam hydroxylation).
- Half-life (t) : Calculated from first-order kinetics (e.g., t = 45 minutes in human hepatocytes) .
Q. How are regioselectivity issues addressed during functionalization of the piperazin-2-one ring?
Protecting group strategies (e.g., Boc or Fmoc) direct alkylation to the N-1 position. For example, Boc-protected piperazin-2-one reacts selectively with 4-bromobenzyl bromide at N-1, followed by deprotection with TFA .
Methodological Considerations
Q. What software tools are recommended for crystallographic data visualization and analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
